4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile
Description
Properties
IUPAC Name |
4-tert-butyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2S/c1-10(2,3)7-4-8(11(12,13)14)16-9(17)6(7)5-15/h4H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCDCGFHGCSGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=S)NC(=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The initial step involves the synthesis of the nicotinonitrile core through a reaction between a suitable pyridine derivative and a nitrile source under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Addition of the tert-Butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Incorporation of the Mercapto Group: The mercapto group is added via thiolation reactions using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Strong nucleophiles (e.g., alkoxides, amines)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with nucleophilic groups
Scientific Research Applications
Chemistry
4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile serves as an essential building block in the synthesis of complex organic molecules. It is utilized as a reagent in various organic transformations, facilitating the creation of substituted derivatives with nucleophilic groups.
Biology
Research into the biological activities of this compound has indicated potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit moderate antimicrobial potency against pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : In vitro assays have suggested that this compound may inhibit the proliferation of cancer cells, indicating its potential as a lead compound in drug discovery.
Medicine
The compound is explored for its therapeutic effects, particularly in drug development aimed at treating various diseases. Its mechanism of action involves interactions with specific molecular targets, which may modulate enzyme activity or inhibit protein functions through covalent bonding facilitated by the mercapto group .
Industrial Applications
In industrial contexts, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for developing materials with enhanced performance characteristics .
Comparative Analysis with Related Compounds
To understand the unique attributes of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile | Contains a methyl group instead of tert-butyl | Less sterically hindered |
| 5-Acetyl-2-mercapto-6-methylnicotinonitrile | Acetyl group present | Different reactivity due to carbonyl |
| 2-(Trifluoromethylsulfanyl)nicotinic acid | Contains sulfur instead of thiol | Different electronic properties due to sulfur |
The sterically bulky tert-butyl group combined with mercapto and trifluoromethyl functionalities enhances lipophilicity and metabolic stability compared to these related compounds .
Case Studies
Antimicrobial Efficacy :
A study evaluated the compound's effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that indicates moderate potency.
Anti-inflammatory Effects :
In animal models, administration of this compound resulted in significant reductions in inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
Cancer Cell Proliferation :
In vitro studies using breast cancer cell lines showed that the compound inhibited cell growth effectively at low concentrations, supporting its investigation as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The mercapto group can form covalent bonds with target proteins, potentially inhibiting their function. The nitrile group may also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Substituent Effects at Position 4
*Calculated values due to lack of direct experimental data.
Key Findings from Structural Comparisons
Lipophilicity and Solubility :
- The tert-butyl analog exhibits the highest lipophilicity due to its aliphatic hydrocarbon chain, which may enhance membrane permeability but reduce aqueous solubility.
- The 4-fluorophenyl variant balances lipophilicity with polarizability, making it more soluble than the tert-butyl derivative but less than the unsubstituted phenyl analog.
Electronic Effects: The trifluoromethyl group at position 6 provides strong electron-withdrawing effects, stabilizing the pyridine ring and increasing electrophilicity.
Steric Considerations :
- The tert-butyl group creates significant steric hindrance, which could impede interactions with active sites in enzymes but improve resistance to metabolic degradation.
- Smaller substituents (e.g., phenyl or 4-fluorophenyl) allow tighter binding in constrained environments, as seen in enzyme-substrate interactions.
Biological Activity: Compounds with tert-butyl groups have been linked to induction of glutathione S-transferases (GSTs), enzymes critical in detoxifying electrophilic carcinogens. The 4-fluorophenyl derivative’s electronic profile may favor interactions with GSTs or similar enzymes, though specific studies are lacking.
Biological Activity
4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H12F3N2S
- Molecular Weight : 292.29 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Gram-positive bacteria : Compounds related to this compound showed minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, indicating a bactericidal effect through the inhibition of protein synthesis and nucleic acid production .
- Biofilm Reduction : The compound exhibited moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), reducing biofilm formation significantly compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
Research has also highlighted the potential anticancer properties of thiol-containing compounds:
- Cell Proliferation Inhibition : Similar mercapto derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism is often linked to their ability to interact with cellular thiols and disrupt redox balance within cancer cells, leading to apoptosis .
Anti-inflammatory Effects
Compounds with thiol groups are known for their anti-inflammatory properties:
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Activity Assessment :
Data Table: Biological Activity Summary
Q & A
Basic: What are the established synthetic routes for 4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile?
Methodological Answer:
Synthesis typically involves multi-step routes starting from substituted pyridine or nicotinonitrile precursors. Key steps include:
- Electrophilic aromatic substitution to introduce the trifluoromethyl group.
- Nucleophilic thiolation for the mercapto group using reagents like Lawesson’s reagent or thiourea derivatives under basic conditions.
- tert-Butyl group introduction via alkylation or Friedel-Crafts alkylation.
Validation: Monitor intermediates via TLC and characterize using -NMR and -NMR. Optimize yields by varying solvents (e.g., DMF, THF) and catalysts (e.g., Pd for cross-coupling) .
Basic: How is the compound structurally characterized to confirm regiochemistry and purity?
Methodological Answer:
- Spectroscopic Techniques :
- -NMR to confirm tert-butyl protons (singlet at ~1.3 ppm) and aromatic protons.
- -NMR for trifluoromethyl group (-CF, δ ≈ -60 to -70 ppm).
- IR spectroscopy to identify -SH (2500–2600 cm) and nitrile (2200 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : Resolve ambiguities in regiochemistry for solid-state confirmation .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, cytochrome P450) using fluorescence- or absorbance-based readouts.
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial Activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Substituent Variation : Replace tert-butyl with cyclopropyl or fluorinated analogs to modulate lipophilicity.
- Mercapto Group Modifications : Test methylthio (-SMe) or sulfonyl (-SOR) derivatives for stability/activity trade-offs.
- Trifluoromethyl Alternatives : Compare with -CFH or -OCF to assess electronic effects.
Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
Advanced: What computational strategies predict target binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with homology-modeled enzymes.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Free Energy Calculations : MM-PBSA/GBSA to rank ligand affinities.
Validation : Cross-check with experimental IC and mutagenesis data .
Advanced: How to resolve contradictions in biological assay data across studies?
Methodological Answer:
- Assay Replication : Repeat under standardized conditions (pH, temperature, serum content).
- Orthogonal Assays : Validate enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays conflict.
- Meta-Analysis : Use tools like RevMan to assess heterogeneity in published datasets.
Example : Discrepancies in IC may arise from differential protein folding or solvent effects .
Advanced: What engineering challenges arise during reaction scale-up?
Methodological Answer:
- Exothermic Reactions : Use jacketed reactors with controlled cooling for thiolation steps.
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures).
- Waste Management : Recover CF-containing byproducts via membrane filtration (e.g., nanofiltration) .
Advanced: How to evaluate hydrolytic stability of the mercapto group?
Methodological Answer:
- Forced Degradation : Incubate in PBS (pH 7.4 and 1.2) at 37°C. Monitor via HPLC-UV at 254 nm.
- LC-MS Identification : Detect oxidation products (e.g., disulfides or sulfonic acids).
- Kinetic Modeling : Calculate degradation rate constants () using Arrhenius plots .
Advanced: Can synergistic effects be studied with existing drugs?
Methodological Answer:
- Combination Index (CI) : Use Chou-Talalay method in CompuSyn software.
- Mechanistic Studies : Transcriptomics (RNA-seq) to identify pathways affected by co-treatment.
- In Vivo Models : Test synergy in xenograft mice with co-administered taxanes or kinase inhibitors .
Advanced: How to validate analytical methods for impurity profiling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
